3-Ethoxy-1-methyl-pyrazole-4-carboxylic acid
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Overview
Description
3-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as microwave-assisted synthesis and green chemistry approaches are also being explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different functionalized pyrazole compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include a wide range of substituted pyrazole derivatives, which can be further functionalized for specific applications in medicinal chemistry, agrochemicals, and material science .
Scientific Research Applications
3-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid has numerous scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the pyrazole ring .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 1-Phenyl-3-carbethoxypyrazolone .
Uniqueness
3-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific ethoxy and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and enhance its potential for various scientific and industrial applications .
Properties
Molecular Formula |
C7H10N2O3 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
3-ethoxy-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H10N2O3/c1-3-12-6-5(7(10)11)4-9(2)8-6/h4H,3H2,1-2H3,(H,10,11) |
InChI Key |
LVCIYEPMLHXYPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN(C=C1C(=O)O)C |
Origin of Product |
United States |
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